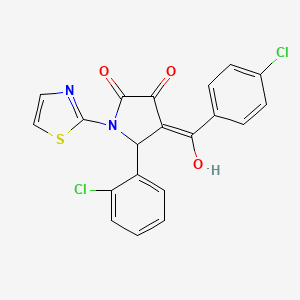![molecular formula C12H11BrN2O4 B2876700 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 201354-88-3](/img/structure/B2876700.png)
2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenylacetic acid is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It is a white solid with a honey-like odor .
Synthesis Analysis
4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .Molecular Structure Analysis
The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The molecular weight is 215.04 .Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
4-Bromophenylacetic acid is a white solid with a melting point of 114-117 °C . It is soluble in ethanol .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cyclization and Derivatives Synthesis
Derivatives of imidazolidin-4-one, including those related to 2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid, were synthesized by cyclization of guanidines with ethyl bromoacetate, demonstrating the versatility of these compounds in organic synthesis (Shestakov et al., 2007).
Novel Synthetic Approaches
A study on the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives introduced new methods for producing compounds with potential antibacterial activity, showcasing the chemical adaptability of thiazolidine derivatives (Trotsko et al., 2018).
Biological Activities
Antimicrobial Activities
Imidazothiazole and glycocyamidine derivatives have been evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Magd El-Din et al., 2007).
Angiotensin Converting Enzyme (ACE) Inhibition
Research into 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives provided insights into their potent ACE inhibitory activities, contributing to the development of antihypertensive drugs (Hayashi et al., 1989).
Aldose Reductase Inhibition and Antioxidant Activity
Substituted benzenesulfonamides, including those incorporating imidazolidin-4-one derivatives, have been investigated for their aldose reductase inhibition and antioxidant activities, relevant for managing diabetic complications (Alexiou & Demopoulos, 2010).
Mécanisme D'action
Target of Action
It is structurally similar to 4-bromophenylacetic acid , which is known to interact with tobacco protoplasts .
Mode of Action
Based on its structural similarity to 4-bromophenylacetic acid , it may cause a depolarization effect on the transmembrane potential difference of cells . This could lead to changes in cell behavior or function.
Biochemical Pathways
It’s worth noting that 4-bromophenylacetic acid, a structurally similar compound, is known to be involved in the conjugation of aspartic acid in plant protoplasts . This suggests that the compound may also interact with similar biochemical pathways.
Pharmacokinetics
Its structural similarity to 4-bromophenylacetic acid suggests that it may have similar pharmacokinetic properties
Result of Action
4-bromophenylacetic acid, a structurally similar compound, is known to cause a depolarization effect on the transmembrane potential difference of cells . This suggests that the compound may have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(7-2-4-8(13)5-3-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLWZARQHIUHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)

![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)


![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)
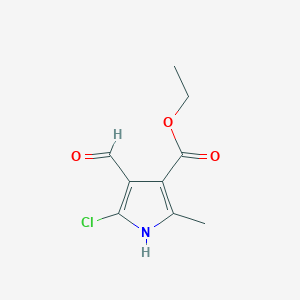
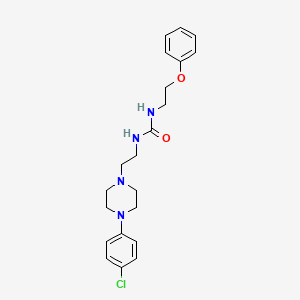
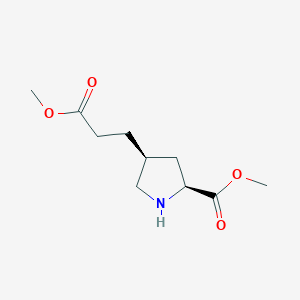
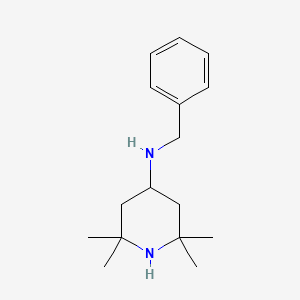
![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)
